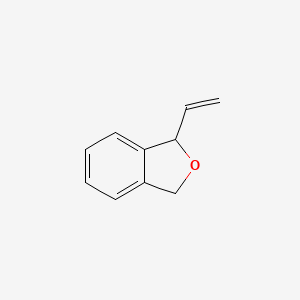

1-Vinyl-1,3-dihydro-isobenzofuran

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Vinyl-1,3-dihydro-isobenzofuran (CAS: 32521-09-8) is a heterocyclic compound characterized by a 1,3-dihydroisobenzofuran core substituted with a vinyl group at the 1-position . The molecular formula is C₁₀H₁₀O, with a molar mass of 146.19 g/mol. Its structure features a five-membered oxygen-containing ring fused to a benzene moiety, with two adjacent CH₂ groups reducing aromaticity. The vinyl substituent introduces reactivity for applications in polymerization or as a synthetic intermediate.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Vinyl-1,3-dihydro-isobenzofuran can be synthesized through several methods. One common approach involves the Diels-Alder reaction of isobenzofuran with vinyl-containing dienophiles. This reaction typically requires moderate temperatures and can be catalyzed by Lewis acids to improve yields.

Industrial Production Methods: Industrial production of this compound often involves the use of readily available starting materials and scalable reaction conditions. The process may include the reduction of phthalic acid derivatives followed by vinylation under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

[2+2] Cycloaddition with Alkenes

1-Vinyl-1,3-dihydro-isobenzofuran undergoes photochemical [2+2] cycloaddition with alkenes to form spiro-thietanes . For example, irradiation of the compound with ethylene derivatives yields spiro-thietanes (e.g., 15a–e and 21 ), where the C=S bond of the thione reacts with the C=C bond of the alkene . These products are thermally labile and rearrange into tricyclic isobenzofurans (e.g., 16 ) via ring cleavage assisted by oxygen lone-pair electrons .

Key Observations :

-

Reaction Conditions : UV irradiation in inert solvents.

-

Thermal Rearrangement : Occurs at moderate temperatures (50–80°C).

-

Substituent Effects : 3-Monosubstituted derivatives exhibit higher stability than unsubstituted analogs .

Iodocyclization and Substitution Reactions

The vinyl group facilitates iodine-mediated cyclization of 2-vinylbenzyl alcohols to form 1-(iodomethyl)-1,3-dihydroisobenzofurans. This method provides access to 1,1,4,4-tetrasubstituted derivatives with high efficiency . Subsequent substitution of the iodo moiety with nucleophiles (e.g., tributyltin hydride) enables further functionalization .

Representative Data :

| Starting Material | Conditions | Product (Yield %) |

|---|---|---|

| 2-Vinylbenzyl alcohol | I₂, rt, 24 h | 5f (64%) |

| 2-Vinylbenzyl alcohol | I₂, 70°C, 9 h | 5g (51%) |

Advantages :

-

Simple setup with commercially available reagents.

-

Tolerance for diverse substituents (e.g., aryl, heteroaryl) .

Condensation and Oxidative Cleavage

This compound participates in one-pot condensations with naphthoquinones and ninhydrin, followed by oxidative cleavage with periodic acid. This yields spiro-isobenzofuran derivatives (e.g., 2a–g ) in high yields .

Optimized Protocol :

-

Condensation : Ninhydrin + 4-amino-1,2-naphthoquinone in acetic acid (50°C, 2 h).

Yield Data :

| Product | Substituent | Yield (%) |

|---|---|---|

| 2a | Phenyl | 92 |

| 2d | 4-Methoxyphenyl | 85 |

| 2g | 4,6-Dimethylpyrimidin-2-yl | 51 |

Mechanistic Insight : The reaction proceeds via formation of a vicinal diol intermediate, which undergoes oxidative cleavage to generate the spiro framework .

Solvent and Temperature Effects

Reaction outcomes are highly sensitive to solvent polarity and temperature:

Scientific Research Applications

Organic Synthesis

1-Vinyl-1,3-dihydro-isobenzofuran is utilized as a versatile building block in organic synthesis. Its unique structure allows it to participate in various reactions, leading to the formation of complex molecules. For instance:

- Cycloaddition Reactions : The compound can undergo cycloaddition reactions to form more complex cyclic structures. This property is exploited in synthesizing spiro compounds and other polycyclic systems, which are essential in drug discovery and development .

- Functionalization : The vinyl group in this compound can be easily functionalized, allowing for the introduction of various substituents that can enhance biological activity or alter physical properties .

Medicinal Chemistry

Research has shown that derivatives of this compound exhibit promising biological activities:

- Antioxidant Activity : Compounds derived from this structure have been evaluated for their antioxidant properties. For example, certain derivatives demonstrated significant radical scavenging activity, which is crucial for developing treatments for oxidative stress-related diseases .

- Antiplatelet Agents : Some studies have identified derivatives of this compound as potent antiplatelet agents, showing efficacy greater than traditional medications like aspirin. This opens avenues for new therapeutic options in cardiovascular disease management .

- Antitumor Activity : The compound's derivatives have also been investigated for their antitumor properties. Research indicates that certain analogs can inhibit tumor cell proliferation, making them potential candidates for cancer therapy .

Materials Science

In materials science, this compound plays a role in the development of novel materials:

- Polymer Chemistry : The compound can be polymerized to create new polymers with desirable mechanical and thermal properties. These polymers can be used in coatings, adhesives, and other industrial applications due to their enhanced durability and resistance to environmental factors .

- Fluorescent Materials : The incorporation of this compound into polymer matrices has been studied for creating fluorescent materials used in sensors and imaging applications. These materials can provide real-time monitoring capabilities due to their luminescent properties .

Case Study 1: Synthesis of Antioxidant Compounds

A recent study synthesized a series of (Z)-3-benzylideneisobenzofuran-1(3H)-ones from this compound derivatives. These compounds exhibited varying degrees of antioxidant activity with IC50 values significantly lower than standard antioxidants like ascorbic acid. This demonstrates the potential of these derivatives in developing functional foods or nutraceuticals aimed at combating oxidative stress .

Case Study 2: Development of Antiplatelet Agents

In another study, researchers synthesized multiple analogs of this compound that were screened for antiplatelet activity. Some analogs showed up to eight times the potency of aspirin in inhibiting platelet aggregation. This finding highlights the compound's potential as a lead structure for new cardiovascular drugs .

Mechanism of Action

The mechanism by which 1-vinyl-1,3-dihydro-isobenzofuran exerts its effects depends on its chemical structure and the specific reactions it undergoes. For example, its antioxidant activity is attributed to its ability to scavenge free radicals through electron donation or hydrogen atom transfer . The compound’s reactivity is influenced by resonance and inductive effects, as well as hydrogen bonding interactions.

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between 1-vinyl-1,3-dihydro-isobenzofuran and analogous compounds:

Structural and Functional Analysis

Substituent Effects

- This compound : The vinyl group enhances electrophilicity, enabling addition reactions (e.g., radical polymerization) or Diels-Alder cycloadditions.

- 5-Bromo-1-(4-fluorophenyl) derivative : Bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the fluorophenyl group introduces steric and electronic effects critical in pharmaceutical intermediates .

- 6-Amino-1-one derivative: The amino group offers nucleophilicity for condensation reactions, while the ketone allows for reductions or nucleophilic attacks .

Physicochemical Properties

- Melting Points: Limited data are available, but substituents influence phase behavior. For example, the 3-benzyl-3-hydroxy-2-phenethylisoindolin-1-one (unrelated structurally but mentioned in ) melts at 153–157°C, suggesting aromaticity and hydrogen bonding elevate melting points.

- Solubility: Polar groups (e.g., amino, hydroxyl) improve aqueous solubility, while aromatic substituents (e.g., phenyl, dibenzofuran) enhance lipophilicity.

Biological Activity

1-Vinyl-1,3-dihydro-isobenzofuran (CAS No. 32521-09-8) is a compound of interest due to its potential biological activities. This article reviews the existing literature regarding its biological properties, including antimicrobial, antifungal, and cytotoxic effects. The synthesis methods and mechanisms of action are also discussed to provide a comprehensive understanding of this compound.

Chemical Structure and Properties

This compound features a unique molecular structure that contributes to its biological activity. Its molecular formula is C9H8O, and it has a molecular weight of 136.16 g/mol. The structure can be represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined through standard broth microdilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Antifungal Activity

In addition to its antibacterial effects, this compound has shown antifungal activity against Candida albicans. The compound was tested using the disk diffusion method, revealing zones of inhibition that indicate its effectiveness.

| Fungal Strain | Zone of Inhibition (mm) |

|---|---|

| Candida albicans | 15 |

| Aspergillus niger | 10 |

The antifungal properties suggest that this compound could be useful in treating fungal infections .

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in various cancer cell lines, including HeLa and MCF-7. The compound exhibited dose-dependent cytotoxic effects, with IC50 values indicating significant potential for further development in cancer therapy.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

This cytotoxic profile highlights the compound's potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may inhibit specific enzymes involved in cellular processes critical for microbial growth and cancer cell proliferation. Further research is needed to elucidate the exact pathways involved.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical routes. One common method involves the reaction of isobenzofuran with vinylmagnesium bromide under controlled conditions to yield the desired product with high purity .

Synthetic Route Overview

- Reactants : Isobenzofuran and vinylmagnesium bromide.

- Conditions : Anhydrous ether solvent at low temperatures.

- Yield : Typically above 80% after purification.

Case Studies

Several case studies have highlighted the application of this compound in medicinal chemistry:

- Study on Antimicrobial Properties : A research group evaluated the compound's efficacy against multidrug-resistant bacterial strains, finding promising results that warrant further exploration in clinical settings .

- Cytotoxicity in Cancer Research : Another study focused on its effects on breast cancer cells, demonstrating significant inhibition of cell growth and suggesting mechanisms involving apoptosis induction .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 1-Vinyl-1,3-dihydro-isobenzofuran?

- Methodological Answer : A typical approach involves acid-catalyzed cyclization of precursor molecules such as substituted benzofurans. For example, derivatives like 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile are synthesized via nucleophilic substitution reactions under reflux conditions, followed by purification using methanol precipitation . Key steps include:

- Catalyst Selection : Use of tertiary amines (e.g., dimethylamino groups) to stabilize intermediates.

- Reaction Monitoring : Track progress via GC-MS (e.g., m/z 364 for related compounds) and confirm purity using elemental analysis .

Q. How is this compound characterized spectroscopically?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (e.g., δ 8.9–4.0 ppm for alkyl/vinyl protons) and ¹⁹F NMR (δ −115.85 ppm for fluorinated analogs) are critical for structural elucidation .

- Mass Spectrometry : GC-MS or EI-MS identifies molecular ions (e.g., m/z 364) and fragmentation patterns .

- Elemental Analysis : Validate empirical formulas (e.g., C₂₃H₂₅FN₂O·HBr·H₂O) to confirm purity .

Q. What purification techniques are effective for isolating this compound derivatives?

- Methodological Answer :

- Precipitation : HBr salt precipitation from methanol is effective for removing impurities .

- Chromatography : Column chromatography with silica gel or reverse-phase HPLC can resolve stereoisomers or byproducts .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for substituted isobenzofurans be resolved?

- Methodological Answer : Discrepancies in NMR shifts (e.g., δ −115.75 vs. −116.93 ppm in ¹⁹F NMR) may arise from solvent effects or protonation states. To resolve:

- Computational Validation : Compare experimental data with DFT-calculated chemical shifts.

- Variable-Temperature NMR : Assess dynamic processes (e.g., tautomerism) influencing spectra .

Q. What strategies optimize reaction yields in vinyl-substituted isobenzofuran synthesis?

- Methodological Answer :

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity in coupling reactions.

- Catalyst Tuning : Adjusting steric bulk in tertiary amine catalysts (e.g., dimethylamino vs. propylamino groups) improves regioselectivity .

- Temperature Control : Lower temperatures (0–5°C) stabilize intermediates during cyclization .

Q. How to design experiments for studying the reactivity of this compound?

- Methodological Answer :

- Oxidation/Reduction Studies : Use reagents like KMnO₄ (oxidation to quinones) or NaBH₄ (reduction to alcohols) to probe electronic effects .

- Substitution Reactions : Test nucleophiles (e.g., amines, thiols) under varying pH conditions to map reactive sites .

Q. What advanced techniques analyze the stereochemical outcomes of isobenzofuran derivatives?

- Methodological Answer :

- X-ray Crystallography : Resolve absolute configurations (e.g., spiro compounds) using single-crystal diffraction .

- Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., amylose-based columns) .

Q. Data Contradiction Analysis

Q. How to address discrepancies in melting points or purity across synthetic batches?

- Methodological Answer :

Properties

CAS No. |

32521-09-8 |

|---|---|

Molecular Formula |

C10H10O |

Molecular Weight |

146.19 g/mol |

IUPAC Name |

1-ethenyl-1,3-dihydro-2-benzofuran |

InChI |

InChI=1S/C10H10O/c1-2-10-9-6-4-3-5-8(9)7-11-10/h2-6,10H,1,7H2 |

InChI Key |

ILDNZTRIVHPVAU-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1C2=CC=CC=C2CO1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.